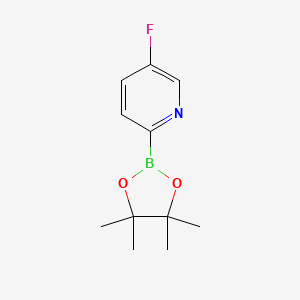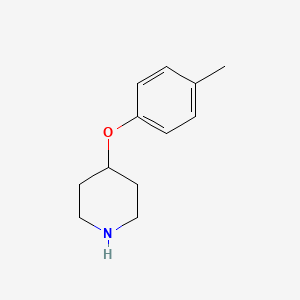
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been studied using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Further crystallographic and processed data are summarized in the supplementary materials of some studies .Scientific Research Applications
Molecular Structure Analysis
The compound's molecular structure and properties have been thoroughly analyzed using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations have provided insights into the molecular electrostatic potential and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).
Application in Fluorescence Probes
Boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide (H2O2), indicating the compound's usefulness in chemical sensing applications. The probes show different fluorescence responses upon reaction with H2O2, providing potential for selective and sensitive detection (Lampard et al., 2018).
Organic Liquid Electrolyte-based Batteries
In the context of fluoride shuttle batteries (FSBs), boron-based compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been used as electrolyte additives. They exhibit different Lewis acidities, influencing fluoride ion conductivity and solubility, thereby enhancing FSB performance (Kucuk & Abe, 2020).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel intermediates and derivatives. For instance, it has been used in the synthesis of pyrazole compounds, revealing its versatility in creating new chemical entities (Liao et al., 2022).
Polymer Synthesis
It contributes to the synthesis of polymers, such as those containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers exhibit interesting properties like deep color and solubility in organic solvents, making them suitable for various applications (Welterlich et al., 2012).
Coordination Polymers
The compound has been used to form two-dimensional coordination polymers with metals like cobalt, creating structures with potential applications in catalysis, gas storage, or separation (Al-Fayaad et al., 2020).
In Explosive Detection
It has been incorporated into organic thin-film fluorescence probes for detecting peroxide-based explosives, demonstrating its utility in security and surveillance applications (Fu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUWZTFQBAISOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590524 |
Source


|
| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
791819-04-0 |
Source


|
| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)







